(+)-cis-anti-N2-BPDE-dG
Description
Properties
CAS No. |
66141-82-0 |
|---|---|
Molecular Formula |
C₃₀H₂₇N₅O₇ |
Molecular Weight |
569.56 |
Synonyms |
[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine; Benzo[a]pyrene, guanosine deriv.; (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
Origin of Product |
United States |
Mechanistic Pathways of + Cis Anti N2 Bpde Dg Formation in Dna
Enzymatic Activation of Benzo[a]pyrene (B130552) to Diol Epoxide Intermediates
The metabolic activation of benzo[a]pyrene is a critical prerequisite for its carcinogenic activity. mdpi.com This bioactivation is primarily carried out by a coordinated action of Phase I metabolic enzymes, which transform the hydrophobic B[a]P molecule into more water-soluble and reactive intermediates. mdpi.comannalsofneurosciences.org
The initial and rate-limiting step in the activation of B[a]P is catalyzed by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, such as CYP1A1 and CYP1B1. mdpi.comoup.comnih.gov These enzymes are monooxygenases that introduce an epoxide group across the 7,8-double bond of B[a]P, forming B[a]P-7,8-epoxide. oup.comoup.com Both CYP1A1 and CYP1B1 have been identified as the principal enzymes responsible for the metabolism of B[a]P and other polycyclic aromatic hydrocarbons. oup.comacs.org Studies have shown that CYP1A1 and CYP1B1 can metabolize B[a]P to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comnih.gov While CYP1A1 is considered a key enzyme in both the generation and potential reduction of BPDE, CYP1B1 is thought to primarily contribute to the metabolic activation pathway leading to carcinogenesis. nih.govresearchgate.net The expression and activity of these enzymes can be induced by exposure to B[a]P itself, which can lead to an increased rate of its own metabolic activation and subsequent DNA adduct formation. nih.gov
The catalytic efficiency for this activation step can vary between different CYP isoforms. For instance, in one study, the rate of formation of the B[a]P-7,8-diol metabolite (the precursor to the final diol epoxide) was found to be 0.38 nmol/min/nmol P450 for human CYP1A1 and 0.17 nmol/min/nmol P450 for human CYP1B1. nih.gov
| Enzyme | Rate of B[a]P-7,8-diol Formation (nmol/min/nmol P450) |
|---|---|
| CYP1A1 | 0.38 |
| CYP1B1 | 0.17 |
| CYP1A2 | Undetectable |
Following the initial epoxidation by CYPs, the resulting B[a]P-7,8-epoxide is a substrate for the enzyme microsomal epoxide hydrolase (mEH). oup.comoup.comkcl.ac.uk Epoxide hydrolase catalyzes the hydration of the epoxide ring, stereospecifically converting the B[a]P-7,8-epoxide into (-)-benzo[a]pyrene-trans-7,8-dihydrodiol (B[a]P-7,8-diol). nih.govnih.gov This hydration step is crucial as the resulting dihydrodiol is the direct precursor for the final, ultimate carcinogen. oup.com The presence of epoxide hydrolase is essential for the efficient conversion of B[a]P to B[a]P-7,8-diol. acs.orgkcl.ac.uk This B[a]P-7,8-diol is then subjected to a second epoxidation by CYP enzymes, primarily CYP1A1 and CYP1B1, across the 9,10-double bond of the molecule's "bay region." annalsofneurosciences.orgnih.gov This final epoxidation yields the highly reactive benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of B[a]P. annalsofneurosciences.orgoup.com
Stereoselective Reaction of (+)-anti-BPDE with Deoxyguanosine at the N2 Position
The ultimate carcinogen, (+)-anti-BPDE, is a highly reactive electrophile. Its strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of covalent adducts with cellular macromolecules, most notably DNA. oup.com The primary target for this reaction within DNA is the exocyclic amino group (N2) of guanine (B1146940) residues. nih.govacs.orgresearchgate.net The reaction between (+)-anti-BPDE and the N2 position of deoxyguanosine (dG) is stereoselective, resulting in the formation of different stereoisomeric adducts. nih.govacs.org
The reaction of the (+)-anti-BPDE with the N2 of guanine can occur in two distinct stereochemical ways, leading to the formation of either a cis or a trans adduct. nih.govacs.org The distinction between cis and trans refers to the stereochemical relationship between the newly formed covalent bond at the C10 position of the BPDE molecule and the hydroxyl group at the C9 position.
(+)-cis-anti-N2-BPDE-dG: In the cis adduct, the N2-C10 bond and the C9-OH group are on the same side of the pyrenyl ring. nih.govacs.org This arrangement leads to greater steric hindrance, making the cis adducts less conformationally flexible than their trans counterparts. nih.govacs.org The (+)-cis adduct tends to cause a more significant distortion of the DNA structure, often assuming a base-displaced intercalative conformation where the pyrenyl residue is inserted into the DNA helix. acs.orgnih.gov
| Adduct Type | Stereochemistry | Conformation in DNA | Structural Impact |
|---|---|---|---|
| (+)-trans | N2-C10 bond and C9-OH are on opposite sides | Minor groove | Minor distortion |
| (-)-trans | N2-C10 bond and C9-OH are on opposite sides | Minor groove | Minor distortion |
| (+)-cis | N2-C10 bond and C9-OH are on the same side | Base-displaced intercalation | Significant distortion |
| (-)-cis | N2-C10 bond and C9-OH are on the same side | Base-displaced intercalation | Significant distortion |
The relative yield of cis versus trans adducts is not random and can be influenced by several factors. The local environment at the site of the reaction plays a crucial role. For instance, the specific DNA sequence context surrounding the target guanine can affect the formation of BPDE-induced adducts. nih.gov Studies have shown that adduct formation can vary significantly depending on the neighboring bases. nih.gov Furthermore, the presence of epigenetic modifications, such as the methylation of a cytosine adjacent to the target guanine (a common feature in CpG dinucleotides), has been shown to enhance the yield of N2-BPDE-dG adducts. nih.gov The conditions of the reaction, such as the type of buffer and salt concentration, may also play a role in directing the stereochemical outcome of the adduction process.
Molecular Mechanisms of Adduct Covalent Binding
The covalent binding of (+)-anti-BPDE to the N2 position of deoxyguanosine is a classic example of a nucleophilic substitution reaction. The highly electron-rich exocyclic N2-amino group of guanine acts as the nucleophile. researchgate.net This nucleophile attacks the electrophilic C10 carbon of the BPDE's epoxide ring. This attack leads to the opening of the strained three-membered epoxide ring and the formation of a stable covalent bond between the nitrogen of the guanine and the carbon of the BPDE molecule. annalsofneurosciences.org This reaction results in the formation of a bulky chemical adduct that protrudes from the DNA backbone. researchgate.net The presence of this bulky adduct disrupts the normal structure of the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription, which is a key event in the initiation of chemical carcinogenesis. annalsofneurosciences.orgresearchgate.net
Nucleophilic Attack and Epoxide Ring Opening
The initial and pivotal step in the formation of the this compound adduct is the nucleophilic attack of the exocyclic N2-amino group of a deoxyguanosine (dG) residue in DNA on the electrophilic C10 position of the (+)-anti-BPDE molecule. The epoxide ring of BPDE is highly strained, making it susceptible to ring-opening reactions upon interaction with nucleophiles.
The nitrogen atom of the N2-amino group of guanine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity drives the attack on the electron-deficient carbon atom of the epoxide. This attack results in the formation of a covalent bond between the guanine nitrogen and the C10 carbon of BPDE, concurrently leading to the opening of the epoxide ring. The oxygen atom of the epoxide acquires a negative charge, which is subsequently neutralized by protonation, yielding a hydroxyl group at the C9 position.
The stereochemical outcome of this nucleophilic attack—whether it results in a cis or trans adduct—is determined by the direction of the nucleophilic attack relative to the orientation of the oxygen atom of the epoxide ring. In the case of the this compound adduct, the guanine base adds to the same face of the molecule as the epoxide oxygen, resulting in a cis configuration.
Several factors within the DNA microenvironment can influence the efficiency and stereoselectivity of this reaction. These include the local DNA sequence context, the superhelical state of the DNA, and the presence of specific ions. For instance, studies have shown that the formation of BPDE-guanine adducts can be enhanced at guanine residues located within CpG sequences, particularly if the cytosine is methylated. nih.gov Furthermore, the secondary structure of DNA plays a role, with supercoiled DNA promoting the formation of intercalated cis-BPDE adducts. nih.gov
SN1-type Mechanism for cis-Adduct Formation
While the direct nucleophilic attack described above can be conceptualized as an SN2-type reaction, evidence also suggests that the formation of BPDE-dG adducts, including the cis isomer, can proceed through an SN1-type mechanism. nih.gov In a classic SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.
In the context of (+)-anti-BPDE, the reaction can be initiated by the spontaneous opening of the protonated epoxide ring, prior to the attack by the guanine nucleophile. This ring-opening event would generate a planar, sp2-hybridized benzylic carbocation at the C10 position. The formation of this carbocation is the slow, rate-determining step of the SN1 pathway.
Once the carbocation is formed, it is highly electrophilic and can be rapidly attacked by the N2-amino group of guanine from either face of the planar carbocation. A key question in this mechanism is how a specific stereochemical outcome, such as the cis adduct, can arise from a seemingly symmetrical intermediate.
The stereoselectivity of the nucleophilic attack on the carbocation is thought to be influenced by several factors:
Ion Pairing: The leaving group (the epoxide oxygen, now a hydroxyl group) may not fully diffuse away from the carbocation, forming a solvent-separated ion pair. This lingering counter-ion can shield one face of the carbocation, directing the incoming guanine nucleophile to the opposite face.
DNA Microenvironment: The pre-existing non-covalent interactions between the BPDE molecule and the DNA helix can play a crucial role. If the (+)-anti-BPDE molecule is intercalated or positioned in the minor groove in a specific orientation prior to the epoxide ring opening, the subsequent attack by the guanine may be sterically directed to produce the cis adduct. Computational studies have suggested that the conformation of the adduct is heavily influenced by steric factors. nih.gov
Solvent Effects: The surrounding solvent molecules can also influence the stability of the carbocation and the trajectory of the incoming nucleophile.
It is important to note that the SN1 and SN2 mechanisms represent two extremes of a mechanistic continuum, and the actual pathway for the formation of the this compound adduct may involve characteristics of both, often described as a "borderline" mechanism. The precise nature of the transition state and the degree of carbocation character can be influenced by the specific reaction conditions and the local environment within the DNA.
Table 1: Factors Influencing the Yield of cis- and trans-BPDE-dG Adducts
| Factor | Effect on cis/trans Ratio | Underlying Mechanism/Observation |
|---|---|---|
| DNA Supercoiling | Higher cis to trans ratio in supercoiled DNA | Supercoiled DNA structure promotes the formation of intercalated cis-BPDE adducts. nih.gov |
| DNA Sequence Context | Adduct formation is enhanced at guanines in CpG sequences | The presence of a 5-methylcytosine (B146107) adjacent to the target guanine can increase the yield of N2-BPDE-dG adducts. nih.gov |
Table 2: Mechanistic Characteristics of Adduct Formation
| Mechanistic Pathway | Key Intermediate | Stereochemical Outcome | Influencing Factors |
|---|---|---|---|
| SN2-type | Pentavalent transition state | Inversion of configuration (leading to trans adducts) | Direct nucleophilic attack by N2 of guanine. |
| SN1-type | Planar carbocation | Mixture of retention and inversion (can lead to both cis and trans adducts) | Stability of the carbocation, ion pairing, and steric hindrance within the DNA groove. nih.govnih.gov |
Structural Conformations of + Cis Anti N2 Bpde Dg Within the Dna Helix and Their Mechanistic Implications
Base-Displaced Intercalative Conformation of the Adduct in Duplex DNA
The (+)-cis-anti-N2-BPDE-dG adduct predominantly assumes a base-displaced intercalative conformation within duplex DNA. acs.orgacs.org In this structural motif, the bulky pyrenyl ring of the benzo[a]pyrene (B130552) moiety inserts into the DNA helix, stacking between the base pairs that flank the modification site. nih.gov This intercalation is a key feature that distinguishes it from some other BPDE adducts. acs.orgacs.org
A crucial aspect of this conformation is the displacement of the modified deoxyguanosine. Instead of remaining paired with its partner cytosine on the opposite strand, the guanine (B1146940) base is pushed out of the helical stack and relocates into the minor groove. nih.govnih.govresearchgate.net Concurrently, the opposing deoxycytidine base is also displaced, being pushed towards the major groove. nih.govresearchgate.net This dual displacement of both the modified base and its partner is a direct consequence of the pyrenyl ring occupying the space within the helix. nih.gov The inserted pyrenyl residue of the (+)-cis isomer specifically points toward the major groove. acs.orgacs.org This base-displaced intercalative model has been confirmed through detailed NMR and molecular mechanics studies, which provide experimental evidence for this unique structural arrangement. nih.govnih.gov
Local DNA Helix Distortion Induced by this compound
The formation of the this compound adduct induces significant and localized distortion of the DNA double helix. nih.gov This structural perturbation is more severe than that caused by other stereoisomers and is a direct result of the adduct's specific conformation.
A primary consequence of the base-displaced intercalation is the complete disruption of the Watson-Crick hydrogen bonding between the modified guanine and its complementary cytosine. researchgate.netnih.gov With both bases being displaced from their normal positions within the helix, the standard G-C base pair is broken. nih.govresearchgate.net This loss of base pairing at the modification site creates a non-informational lesion, which can lead to mutations during DNA replication if not repaired. The DNA helix must kink or bend to accommodate the bulky adduct, leading to further structural strain. nih.gov
Comparison of this compound Conformation with Other BPDE-dG Stereoisomers (e.g., trans-adducts)
The biological consequences of BPDE-DNA adducts are highly dependent on their stereochemistry. The structural differences between the this compound adduct and other stereoisomers, particularly the trans-adducts, are profound and lead to different biological outcomes.
| Adduct Stereoisomer | Predominant Conformation | Pyrenyl Ring Location | Modified Guanine Position | Watson-Crick Pairing at Lesion Site |
|---|---|---|---|---|
| This compound | Base-Displaced Intercalation | Intercalated, pointing to major groove acs.orgacs.org | Displaced into minor groove nih.govresearchgate.net | Disrupted researchgate.netnih.gov |
| (+)-trans-anti-N2-BPDE-dG | Minor Groove Alignment | External, in minor groove acs.orgacs.org | Remains within the helix | Intact |
| (-)-cis-anti-N2-BPDE-dG | Base-Displaced Intercalation | Intercalated, pointing to minor groove acs.orgacs.org | Displaced | Disrupted |
| (-)-trans-anti-N2-BPDE-dG | Minor Groove Alignment | External, in minor groove acs.orgacs.org | Remains within the helix | Intact |
| Feature | This compound | (+)-trans-anti-N2-BPDE-dG |
|---|---|---|
| Overall Distortion | High researchgate.net | Low to Moderate researchgate.netnih.gov |
| Helix Unwinding | Significant researchgate.net | Minor |
| DNA Bending | Significant nih.gov | Less pronounced |
| Base Pair Disruption | Extensive (G and C displaced) nih.govresearchgate.net | Minimal (G-C pair intact) |
Interactions of + Cis Anti N2 Bpde Dg with Dna Replication Machinery
Blockage of High-Fidelity DNA Polymerases
The (+)-cis-anti-N-BPDE-dG adduct, a bulky lesion formed from the metabolic activation of benzo[a]pyrene (B130552), presents a significant obstacle to the progression of high-fidelity DNA polymerases, such as those in the Pol I family. These replicative polymerases are largely blocked by such bulky adducts. nih.gov The blockage is primarily a result of steric hindrance within the polymerase active site.
The conformation of the adducted deoxyguanosine (dG) plays a pivotal role in the polymerase's response. When the adducted dG is in the normal B-DNA anti conformation, the bulky benzo[a]pyrene moiety severely disrupts the polymerase's structure. It can position itself deep within the pre-insertion site or on the crowded minor groove side of the DNA template, creating a conformation that effectively blocks the polymerase. nih.gov In contrast, the less common syn conformation of the adducted dG causes less distortion. In this orientation, the bulky group can be situated out of the pre-insertion site or within the more open major groove pocket of the polymerase, which can allow for the incorporation of a nucleotide opposite the lesion. nih.gov Despite this, even if nucleotide incorporation occurs, subsequent extension of the DNA strand is extremely inefficient for high-fidelity polymerases, leading to a stalled replication fork. nih.gov This inefficiency in extension, even from a less distorting conformation, underscores the potent blocking nature of this adduct and necessitates the involvement of specialized polymerases to overcome the replication arrest. nih.gov
Translesion Synthesis (TLS) Past the (+)-cis-anti-N-BPDE-dG Adduct
To overcome the replication block imposed by the (+)-cis-anti-N-BPDE-dG adduct, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). This process involves the recruitment of specialized, low-fidelity DNA polymerases that can replicate past the lesion, albeit often with a higher error rate than replicative polymerases.
Role of Specialized DNA Polymerases (e.g., Pol η, Pol κ, Pol ζ, Rev1)
Several specialized DNA polymerases are implicated in the bypass of BPDE-dG adducts. A prominent model for TLS past these lesions involves a two-polymerase mechanism, often utilizing an "inserter" and an "extender" polymerase.
Polymerase η (Pol η): Pol η often acts as the primary inserter polymerase opposite BPDE-dG adducts. It is capable of incorporating a nucleotide directly opposite the damaged base. nih.gov However, Pol η's activity is frequently limited to this insertion step, as it is inefficient at extending the DNA strand beyond the lesion. nih.gov
Polymerase κ (Pol κ): Pol κ is recognized for its role in extending the DNA strand after a nucleotide has been inserted opposite the BPDE-dG adduct by another polymerase, like Pol η. nih.gov The combination of Pol η's insertion capability and Pol κ's extension activity can lead to an effective, albeit error-prone, bypass of the adduct. nih.gov While Pol κ can bypass N-dG adducts, it preferentially incorporates the correct base, dCMP, opposite the lesion. figshare.com
Polymerase ζ (Pol ζ) and Rev1: The Pol ζ pathway, which includes the Rev1 protein, represents a major mechanism for the translesion synthesis of BPDE-dG adducts, particularly demonstrated in yeast cells. nih.gov In yeast deficient in Rev1 or the catalytic subunit of Pol ζ (Rev3), the efficiency of TLS past BPDE-dG adducts is significantly reduced. nih.gov Rev1 may also play a non-catalytic scaffolding role, helping to assemble the necessary TLS polymerases at the site of the lesion. escholarship.org In human cells, Rev1 and Pol ζ are also involved in the mutagenic bypass of BPDE-dG adducts. researchgate.net
Efficiency and Fidelity of Nucleotide Incorporation Opposite the Lesion
The efficiency and fidelity of nucleotide incorporation by TLS polymerases opposite the (+)-cis-anti-N-BPDE-dG adduct are significantly lower than on an undamaged template. The process is inherently error-prone. Human Pol η, for example, predominantly inserts an adenine (B156593) (A) opposite both (+)-trans- and (-)-trans-anti-BPDE-N-dG adducts. nih.gov The efficiency of this error-prone insertion by Pol η is greater opposite the (+)-trans-anti adduct compared to its (-)-trans-anti counterpart. nih.gov
For human Pol κ, while it is capable of bypassing all four stereoisomers of dG-N-BPDE, it does so with a strong preference for incorporating the correct nucleotide, cytosine (C). figshare.com Steady-state kinetic data show that dCMP is inserted opposite these adducts and extended with much greater efficiency than any mismatched base pair. figshare.com
| DNA Polymerase | Adduct | Preferred Nucleotide Incorporation | Relative Efficiency | Reference |
|---|---|---|---|---|
| Pol η | (+)-trans-anti-BPDE-N2-dG | Adenine (A) | More efficient than opposite the (-)-trans isomer | nih.gov |
| Pol κ | dG-N2-BPDE (all stereoisomers) | Cytosine (C) | Relative bypass frequency of dC:dG-N2-BPDE is 2-6 orders of magnitude higher than mismatched pairs | figshare.com |
Misincorporation Events and Their Frequencies
A hallmark of TLS past the (+)-cis-anti-N-BPDE-dG adduct is the high frequency of nucleotide misincorporation. The predominant misincorporation event is the insertion of adenine opposite the adducted guanine (B1146940), which leads to G→T transversion mutations.
In studies with human Pol η, both (+)-trans- and (-)-trans-anti-BPDE-N-dG adducts were found to dramatically increase the mis-insertion rates of guanine (G) and thymine (B56734) (T) in addition to the favored adenine. nih.gov For Pol κ, while generally accurate, some misincorporation does occur. For the (+)-trans-dG-N-BPDE adduct, Pol κ promoted small amounts of dTMP, dAMP, and dGMP misincorporation, totaling 2.7% of the starting primers, along with a 1.1% frequency of deletions. figshare.com The miscoding properties of the (+)-cis-dG-N-BPDE isomer were found to be similar to the other isomers, though it was the most effective at blocking TLS. figshare.com
| System/Polymerase | Adduct | Misincorporated Base | Frequency | Reference |
|---|---|---|---|---|
| Human Pol κ | (+)-trans-dG-N2-BPDE | dTMP, dAMP, dGMP | 2.7% (total) | figshare.com |
| Human Pol κ | (+)-trans-dG-N2-BPDE | Deletions | 1.1% | figshare.com |
| Mouse Embryonic Fibroblasts | BPDE-dG | G→T (misincorporation of A) | 73% | researchgate.net |
| Mouse Embryonic Fibroblasts | BPDE-dG | G→A (misincorporation of T) | 12% | researchgate.net |
Bypass Efficiency and Elongation Beyond the Adduct
Elongation after nucleotide insertion is a critical and often rate-limiting step. Pol η, for instance, largely stops synthesis opposite the lesion or after adding one nucleotide downstream. nih.gov Successful bypass, therefore, often requires a handover from an inserter polymerase to an extender polymerase like Pol κ or Pol ζ. The efficiency of this extension step is influenced by the stereochemistry of the adduct, the nucleotide that was incorporated opposite the lesion, and the surrounding DNA sequence. nih.gov
Influence of Adduct Stereochemistry on Polymerase Activity
The stereochemistry of the BPDE-dG adduct has a profound impact on its interaction with DNA polymerases and the subsequent biological outcomes. The distinction between cis and trans addition of the BPDE molecule to the guanine base results in different three-dimensional structures that alter how the adduct is accommodated within a polymerase active site.
The (+)-cis-anti-N-BPDE-dG adduct is inherently more sterically crowded than its trans counterpart. researchgate.net This is because the hydroxyl groups on the benzo[a]pyrene ring are directed inward toward the minor groove in the cis adduct, whereas they point outward in the trans adduct. researchgate.net Consequently, the cis adduct favors a base-displaced intercalated conformation, which disrupts the Watson-Crick base pairing. unc.edu This significant distortion of the DNA duplex is a major factor in the strong blockage of replicative polymerases and the high mutagenicity associated with this isomer. The (+)-cis isomer is noted to be the most effective at blocking translesion synthesis catalyzed by Pol κ. figshare.com
In contrast, the trans adducts tend to adopt a conformation where the bulky BP moiety resides in the minor groove of the DNA, with the base pairing remaining intact. unc.edu While still a block to replication, this conformation is less disruptive than the intercalated structure of the cis adduct. The stereochemistry also affects the efficiency of nucleotide insertion by TLS polymerases, with error-prone insertion by Pol η being more efficient opposite the (+)-trans-anti adduct than the (-)-trans-anti adduct. nih.gov
Dna Repair Mechanisms Addressing + Cis Anti N2 Bpde Dg Adducts
Nucleotide Excision Repair (NER) Pathway Recognition and Excision
The primary and most significant pathway for the removal of bulky DNA adducts like (+)-cis-anti-N₂-BPDE-dG is the Nucleotide Excision Repair (NER) system. duke.edu This intricate process involves the recognition of the helical distortion caused by the adduct, followed by the excision of a short single-stranded DNA segment containing the lesion and subsequent synthesis of a new, error-free strand.
The efficiency of the NER pathway is highly dependent on the stereochemistry of the BPDE-dG adduct. Research has demonstrated that the excision of the (+)-cis-anti-N₂-BPDE-dG adduct is significantly more efficient than that of its trans counterparts. Specifically, the repair of both (+)-cis- and (-)-cis-BPDE-N₂-dG adducts is enhanced by approximately 10-fold compared to the (+)-trans- and (-)-trans-BPDE-N₂-dG adducts. researchgate.netnih.gov This highlights a remarkable stereospecificity in the recognition and processing of these lesions by the human NER machinery.
The rate of repair by the NER pathway is not determined by the chemical identity of the adduct alone but is critically influenced by the local DNA conformation it induces. nih.gov Faster excision rates for BPDE-N₂-dG lesions, including the (+)-cis isomer, are correlated with significant structural distortions of the DNA helix. nih.gov A key determinant of efficient repair is the displacement of both the modified guanine (B1146940) and its complementary partner base from their normal positions within the helix. researchgate.netnih.gov Both (+)-cis and (-)-cis adducts have been shown to adopt an intercalated conformation, where the pyrenyl residue inserts into the DNA helix, causing substantial disruption. nih.gov This contrasts with the (+)-trans adduct, which tends to adopt a more external conformation with less perturbation of the helix, contributing to its slower repair. nih.gov
The following table summarizes the key conformational features influencing NER rates:
| Conformational Feature | Impact on NER Rate | Relevance to (+)-cis-anti-N₂-BPDE-dG |
|---|---|---|
| Intercalation of the pyrenyl residue | Increases helical distortion, leading to a faster repair rate | The (+)-cis adduct adopts an intercalated conformation. nih.gov |
| Displacement of the modified guanine | Contributes to the recognition by NER machinery, enhancing repair | Associated with rapidly excised BPDE-dG lesions. researchgate.netnih.gov |
| Displacement of the complementary base | Further destabilizes the helix, promoting efficient recognition and excision | A characteristic of rapidly repaired BPDE-dG adducts. researchgate.netnih.gov |
The kinetics of NER-mediated removal of BPDE-dG adducts vary significantly among the different stereoisomers. As mentioned, the excision of (+)-cis-anti-N₂-BPDE-dG is about 10 times more rapid than that of the (+)-trans-anti-N₂-BPDE-dG adduct. researchgate.netnih.gov Studies have shown that while there is a substantial difference in repair efficiency between cis and trans adducts, there is no significant difference observed between the repair rates of the (+)-trans and (-)-trans isomers. nih.gov This differential processing underscores the sensitivity of the NER apparatus to the three-dimensional structure of the DNA lesion. A set of chemically identical BPDE adducts can exhibit a range of repair rates spanning over 100-fold, demonstrating that the local DNA conformation is the primary determinant of NER activity. nih.gov
The relative excision efficiencies are summarized in the table below:
| BPDE-dG Stereoisomer | Relative Excision Efficiency by NER |
|---|---|
| (+)-cis-anti-N₂-BPDE-dG | High (approx. 10-fold faster than trans isomers) researchgate.netnih.gov |
| (-)-cis-anti-N₂-BPDE-dG | High (approx. 10-fold faster than trans isomers) researchgate.netnih.gov |
| (+)-trans-anti-N₂-BPDE-dG | Low researchgate.netnih.gov |
| (-)-trans-anti-N₂-BPDE-dG | Low researchgate.netnih.gov |
Cellular Repair Systems Challenges and Adduct Persistence
Despite the existence of robust repair mechanisms like NER, the removal of BPDE-induced DNA adducts is not always complete or immediate. The NER process can be relatively slow, and its efficiency can be influenced by the chromatin context and the transcriptional status of the affected gene. nih.gov Global genome NER (GG-NER), which repairs lesions throughout the genome, is generally slower and can be incomplete, which may lead to the persistence of adducts in non-transcribed regions. nih.gov If not repaired before DNA replication, these persistent lesions can block the replication fork, leading to the formation of single-stranded gaps that may persist into the G2 phase of the cell cycle. elsevierpure.com The persistence of adducts like (+)-cis-anti-N₂-BPDE-dG poses a significant mutagenic threat, as it increases the likelihood of a translesion synthesis polymerase inserting an incorrect base opposite the lesion.
Protein Interactions Facilitating Adduct Removal (e.g., HMGB3, SUB1)
The efficiency of DNA repair is not solely dependent on the core NER enzymes but is also modulated by other cellular proteins that can recognize damaged DNA and facilitate the recruitment of the repair machinery. Recent studies have identified High-Mobility Group Box 3 (HMGB3) and SUB1 (activated RNA polymerase II transcriptional coactivator P15 in humans) as proteins that bind to N²-alkylguanine lesions and facilitate their repair. nih.govnih.govjove.com
SUB1 has been shown to exhibit preferential binding to both the cis and trans diastereomers of N₂-BPDE-dG over unmodified DNA. nih.govnih.govjove.com Genetic ablation of SUB1 results in a diminished repair of both cis and trans adducts, indicating its important role in the cellular response to this type of damage. nih.govnih.gov
In contrast, HMGB3 shows a stereospecific interaction, binding favorably to trans-N₂-BPDE-dG but not distinguishing the cis-N₂-BPDE-dG adduct from undamaged DNA. nih.govnih.govjove.com Consequently, the loss of HMGB3 impairs the repair of the trans isomer but does not affect the removal of the cis counterpart. nih.govnih.gov This suggests that while SUB1 facilitates the repair of (+)-cis-anti-N₂-BPDE-dG, HMGB3 does not play a significant role in the recognition and repair of this specific stereoisomer. nih.govnih.gov
The differential roles of these proteins are summarized below:
| Protein | Binding to (+)-cis-anti-N₂-BPDE-dG | Role in Repair of (+)-cis-anti-N₂-BPDE-dG |
|---|---|---|
| SUB1 | Preferential binding nih.govnih.govjove.com | Contributes to the repair of both cis and trans isomers. nih.govnih.gov |
| HMGB3 | Does not distinguish from unmodified dG nih.govnih.govjove.com | No significant role in the repair of the cis isomer. nih.govnih.gov |
Mechanistic Aspects of Mutagenesis Induced by + Cis Anti N2 Bpde Dg
Induction of Specific Mutation Spectra (e.g., G→T Transversions)
The presence of the (+)-cis-anti-N²-BPDE-dG adduct in the DNA template is highly mutagenic, predominantly causing G→T transversions. psu.edunih.gov This specific mutational signature is a hallmark of exposure to benzo[a]pyrene (B130552) and is frequently observed in tumors associated with carcinogen exposure, such as lung cancer. nih.gov
The stereochemistry of the benzo[a]pyrene diol epoxide (BPDE) from which the adduct is formed plays a crucial role in determining the mutational outcome. The (+)-anti-BPDE enantiomer is particularly mutagenic and tumorigenic in mammalian systems. oup.com When this metabolite reacts with the N² position of guanine (B1146940), it forms the major 10S(+)-trans-anti-[BP]-N²-dG adduct, which is a primary driver of G→T mutations. oup.com
The sequence context of the adducted guanine also influences the mutational spectrum. For instance, studies have shown that the [+trans anti]-B[a]P-N²-dG adduct can induce 95% G→T mutations in a 5′-TGC-3′ sequence context, while leading to approximately 80% G→A mutations in a 5′-CGT-3′ context. nih.gov This highlights the complex interplay between the DNA adduct, the local DNA sequence, and the cellular DNA replication machinery in shaping the final mutational landscape.
| Adduct | Sequence Context | Primary Mutation | Mutation Frequency |
|---|---|---|---|
| [+trans anti]-B[a]P-N²-dG | 5′-TGC-3′ | G→T | 95% |
| [+trans anti]-B[a]P-N²-dG | 5′-CGT-3′ | G→A | ~80% |
| [+trans anti]-B[a]P-N²-dG | 5′-AGA-3′ | G→A | >90% |
Molecular Basis of Misincorporation During DNA Replication
The G→T transversion characteristic of (+)-cis-anti-N²-BPDE-dG adducts arises from the misincorporation of nucleotides, particularly adenine (B156593), opposite the damaged guanine during DNA replication. This process is facilitated by specialized DNA polymerases capable of translesion synthesis (TLS).
Human DNA polymerase eta (Pol η) is a key enzyme involved in the bypass of bulky DNA adducts like (+)-cis-anti-N²-BPDE-dG. nih.gov Pol η is known to be error-prone when replicating past this adduct, showing a preference for misincorporating purine (B94841) nucleotides (A and G) opposite the lesion. nih.govsemanticscholar.org The incorporation of adenine opposite the adducted guanine is a critical step leading to the observed G→T mutations in subsequent rounds of replication. nih.gov
Biochemical studies have demonstrated that Pol η predominantly inserts an adenine opposite the (+)-trans-anti-BPDE-N²-dG adduct. nih.gov While it also elevates the mis-insertion rates of guanine and thymine (B56734), the preferential incorporation of adenine is a significant contributor to the mutagenic potential of this adduct. nih.gov The efficiency of this error-prone nucleotide insertion by Pol η is higher for the (+)-trans-anti-BPDE-N²-dG adduct compared to its (-)-trans-anti counterpart. nih.gov
It is important to note that the bypass of this adduct is a complex process that may involve more than one polymerase. While Pol η is efficient at inserting a nucleotide opposite the lesion, its ability to extend the DNA strand beyond that point can be limited. nih.gov Effective bypass may require the collaborative action of Pol η for nucleotide insertion and another polymerase, such as Pol κ, for the subsequent extension step. nih.gov
| DNA Polymerase | Adduct | Preferentially Misincorporated Nucleotide | Resulting Mutation |
|---|---|---|---|
| Human DNA Polymerase eta (Pol η) | (+)-trans-anti-BPDE-N²-dG | Adenine (A) | G→T |
| Human DNA Polymerase eta (Pol η) | (+)-trans-anti-BPDE-N²-dG | Guanine (G) | G→C |
The structural basis for the preferential misincorporation of purines lies in the conformational changes induced by the bulky (+)-cis-anti-N²-BPDE-dG adduct. The adducted guanine base tends to rotate around its glycosidic bond from the usual anti-conformation to a syn-conformation. oup.comnih.gov This rotation places the bulky benzo[a]pyrene moiety in a less sterically hindered position within the DNA helix. nih.gov
In the syn-conformation, the modified guanine can form a Hoogsteen base pair with an incoming nucleotide. psu.edu This non-canonical base pairing geometry is different from the standard Watson-Crick pairing. Molecular modeling and experimental studies suggest that this syn-conformation of the adducted guanine facilitates the incorporation of purines, particularly adenine, opposite the lesion. psu.edunih.gov The formation of a Hoogsteen base pair between the syn-adducted guanine and an incoming adenine is a key mechanistic step that underlies the high frequency of G→T transversions. psu.edu
Contribution to Genomic Instability
The presence of (+)-cis-anti-N²-BPDE-dG adducts contributes to genomic instability beyond the induction of point mutations. These bulky lesions can pose a significant block to high-fidelity replicative DNA polymerases. psu.eduoup.com Stalling of the replication fork at the site of the adduct can lead to more complex genomic rearrangements, including deletions, insertions, and chromosomal aberrations, if not properly bypassed by TLS polymerases.
The error-prone bypass of these adducts by TLS polymerases, while allowing for the completion of DNA replication, comes at the cost of introducing mutations. This trade-off is a major source of the genomic instability observed in cells exposed to benzo[a]pyrene. The accumulation of mutations and other forms of genomic instability can ultimately lead to the deregulation of critical cellular processes and contribute to the development of cancer.
Link to Carcinogenesis Initiation via Mutational Signature Analysis (mechanistic studies only)
Mechanistic studies have firmly established a link between the formation of (+)-cis-anti-N²-BPDE-dG adducts and the initiation of carcinogenesis. The characteristic G→T transversion mutational signature induced by this adduct is a key piece of evidence. This signature has been observed in critical tumor suppressor genes, such as p53, in smoking-related cancers. nih.gov
The formation of these adducts at specific "hotspot" codons within the p53 gene can lead to loss-of-function mutations that provide a selective growth advantage to the affected cells, a crucial step in the initiation of cancer. nih.gov For example, preferential adduct formation has been observed in guanines at codons 157, 248, and 273 of the p53 gene, which are also mutational hotspots in human cancers. nih.gov
Mutational signature analysis of tumors provides a retrospective view of the mutagenic processes that have occurred. The presence of a strong G→T transversion signature is often indicative of past exposure to carcinogens like benzo[a]pyrene. nih.gov Experimental studies exposing human cells to BPDE have replicated the mutational signatures observed in smoking-associated cancers, providing a direct mechanistic link between the (+)-cis-anti-N²-BPDE-dG adduct, the resulting mutational patterns, and the initiation of carcinogenesis. nih.gov
Advanced Analytical and Methodological Approaches in + Cis Anti N2 Bpde Dg Research
Synthesis and Purification Methodologies for Research Grade Adducts
The generation of pure, research-grade (+)-cis-anti-N²-BPDE-dG is a foundational requirement for toxicological and structural studies. This involves precise chemical synthesis followed by rigorous purification and characterization to ensure the adduct's identity and purity.
The standard method for producing the (+)-cis-anti-N²-BPDE-dG adduct involves the direct chemical reaction between an activated form of benzo[a]pyrene (B130552) and the nucleoside deoxyguanosine. The synthesis is typically carried out by reacting (+)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-BPDE] with 2'-deoxyguanosine (B1662781) in a buffer solution. nih.govfxcsxb.com This reaction is not entirely selective and yields a mixture of stereoisomers due to two main possibilities: trans or cis opening of the epoxide ring by the exocyclic N² amino group of guanine (B1146940). nih.gov
The reaction between (±)-anti-BPDE and deoxyguanosine results in the formation of four primary stereoisomeric adducts: (+)-trans-anti, (-)-trans-anti, (+)-cis-anti, and (-)-cis-anti-N²-BPDE-dG. fxcsxb.comnih.gov The trans and cis descriptors refer to the relationship between the incoming N²-amino group and the C9-hydroxyl group of the BPDE moiety. The ratio of trans to cis adducts formed can be approximately 4.5 to 1. nih.gov Optimized reaction conditions have been developed to enhance the yields of these isomers for their use as analytical standards. fxcsxb.com
Following synthesis, the resulting mixture of adducts, unreacted starting materials, and side products must be separated to isolate the specific (+)-cis-anti-N²-BPDE-dG isomer. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purification. nih.gov
Reversed-phase HPLC (RP-HPLC) is particularly effective. nih.govfxcsxb.com Researchers have found that specialized columns can significantly improve separation efficiency and reduce purification time. For instance, a pentafluorophenyl (PFP) silica (B1680970) gel column has been shown to completely separate the four main anti-BPDE-N²-dG stereoisomers in under 45 minutes, a significant improvement over traditional C18 columns which could take over 160 minutes. fxcsxb.com
Solid-Phase Extraction (SPE) is another valuable technique, often used for the initial cleanup and purification of crude oligonucleotides or DNA samples before or after their reaction with BPDE. nih.govresearchgate.net SPE protocols based on a reversed-phase mechanism can effectively remove failure sequence by-products and other impurities, ensuring a cleaner sample for subsequent HPLC purification. nih.gov
Confirming the absolute configuration and stereochemical purity of the isolated adduct is critical. Circular Dichroism (CD) spectroscopy is a powerful tool for this purpose. fxcsxb.comgenesilico.pl The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally obtained CD spectrum of a purified adduct to established spectra for known stereoisomers, researchers can confirm its identity. genesilico.pl The shape of the CD spectrum provides definitive information about the absolute configuration at the chiral centers of the BPDE moiety. fxcsxb.comgenesilico.pl
In addition to CD spectroscopy, a combination of other analytical techniques is often employed for comprehensive characterization. These include UV-Vis spectroscopy, mass spectrometry, and fluorescence spectroscopy, which together provide unambiguous identification of the purified stereoisomers. fxcsxb.comnih.gov Low-temperature fluorescence spectroscopy, for example, can distinguish between trans and cis adducts based on their distinct vibrational patterns and evidence of π-π stacking interactions. nih.gov
Stable isotope labeling is an indispensable tool for quantitative analysis and for tracing the fate of adducts in biological systems. By synthesizing the (+)-cis-anti-N²-BPDE-dG adduct using isotopically enriched precursors (e.g., containing ¹³C, ¹⁵N), researchers can create an internal standard that is chemically identical to the analyte but has a different mass. acs.orgsemanticscholar.org
This labeled standard is added to a biological sample at the beginning of the extraction and analysis process. Because the standard and the native adduct behave identically during purification and ionization, any sample loss or variation in instrument response affects both equally. This allows for highly accurate quantification using isotope dilution mass spectrometry. acs.orgnih.govresearchgate.net Commonly used labeled standards for BPDE-dG analysis include [¹⁵N₅]BPDE-dG and ¹³C-labeled versions. acs.orgresearchgate.net This approach is crucial for distinguishing adducts formed from experimental exposure versus those that may be endogenously present and for achieving the low detection limits needed for biomonitoring studies. tera.org
Detection and Quantification in Biological Samples and Model Systems
Detecting and quantifying minuscule amounts of (+)-cis-anti-N²-BPDE-dG in complex biological samples like DNA from tissues or cells presents a significant analytical challenge. The development of ultra-sensitive methods has been key to understanding the adduct's role in carcinogenesis.
The gold standard for the detection and quantification of BPDE-dG adducts is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.govresearchgate.net This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.
The analytical workflow typically involves the following steps:
DNA Isolation: Genomic DNA is extracted from the biological sample (e.g., cells, tissues). nih.gov
Enzymatic Hydrolysis: The DNA is digested into individual deoxynucleosides using a cocktail of enzymes. nih.gov
Internal Standard Spiking: A known amount of an isotope-labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) is added to the sample. researchgate.netresearchgate.net
HPLC Separation: The mixture of deoxynucleosides is injected into an HPLC system, where the (+)-cis-anti-N²-BPDE-dG adduct is chromatographically separated from normal deoxynucleosides and other adduct isomers. nih.govnih.gov
MS/MS Detection: As the adduct elutes from the HPLC column, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In the MS/MS process, a specific parent ion (for BPDE-dG, the protonated molecule [M+H]⁺ at m/z 570) is selected and fragmented to produce characteristic daughter ions. researchgate.netresearchgate.net The instrument monitors this specific fragmentation, a technique known as multiple reaction monitoring (MRM), which provides exceptional specificity and minimizes background interference. semanticscholar.org
This technique is remarkably sensitive, with optimized methods achieving limits of detection (LOD) as low as 1 amol of adduct on-column. nih.gov This sensitivity corresponds to detecting approximately 1 BPDE-N²-dG adduct per 10¹¹ nucleotides, which is sensitive enough to quantify adduct levels in human lung DNA from both smokers and non-smokers. nih.gov
Interactive Data Table: Quantification of BPDE-N²-dG Adducts in Human Tissues
The following table summarizes findings from various studies that used HPLC-MS/MS to quantify BPDE-N²-dG adducts in human biological samples.
| Study Focus | Sample Type | Population | Mean Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| Tobacco Smoke Exposure | Oral Buccal Cells | Smokers | 20.18 | nih.gov |
| Tobacco Smoke Exposure | Oral Buccal Cells | Non-smokers | 0.84 | nih.gov |
| Ultrasensitive Detection | Lung Tissue | Smokers | 0.031 (adducts / 10⁸) or 3.1 (adducts / 10¹¹) | nih.gov |
| Ultrasensitive Detection | Lung Tissue | Non-smokers | 0.013 (adducts / 10⁸) or 1.3 (adducts / 10¹¹) | nih.gov |
| In Vitro Exposure | BEAS-2B Cells | 2 µM BPDE Exposure | 4000 (adducts / 10⁸) or 400 (adducts / 10⁷) | acs.orgresearchgate.net |
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)
Ultra-Performance Liquid Chromatography (UPLC-MRM/MS) for Stereoisomer Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Multiple Reaction Monitoring/Mass Spectrometry (MRM/MS) stands as a powerful tool for the analysis of (+)-cis-anti-N2-BPDE-dG stereoisomers. This methodology offers high sensitivity and specificity, which is essential for distinguishing between different stereoisomeric forms of BPDE-dG adducts that may exhibit varied biological activities. The enhanced chromatographic resolution of UPLC allows for the separation of these closely related isomers, which can then be detected and quantified with high precision by MS.
Research has demonstrated the successful application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of BPDE-dG adducts in various biological samples, including human umbilical cord blood and buccal cells. nih.govnih.gov These methods can achieve limits of detection in the range of a few adducts per 10^9 or even 10^11 nucleotides, showcasing their remarkable sensitivity. researchgate.netmdpi.com The use of stable isotope-labeled internal standards in these analyses is critical for accurate quantification. researchgate.net
32P-Postlabeling Method
The 32P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including this compound. nih.govnih.gov This technique is capable of detecting adducts at frequencies as low as one in 10^10 nucleotides, making it suitable for studies involving low-level environmental exposures. nih.govsemanticscholar.org The methodology involves several key steps:
Enzymatic digestion of DNA into 3'-monophosphate nucleosides. springernature.com
Enrichment of the adducted nucleotides. springernature.com
Radiolabeling of the adducts by transferring a 32P-phosphate group from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govspringernature.com
Separation of the 32P-labeled adducts using chromatographic techniques, followed by their detection and quantification based on radioactive decay. springernature.com
This assay's wide applicability has made it a cornerstone in the fields of genetic toxicology and molecular epidemiology for assessing DNA damage from various carcinogens. nih.gov
Low-Temperature Fluorescence Spectroscopy (FLN, NLN)
Low-temperature fluorescence spectroscopy, including fluorescence line-narrowing (FLN) and non-line-narrowed (NLN) techniques, provides a highly selective and sensitive means of identifying and characterizing different conformational isomers of BPDE-DNA adducts. researchgate.net At low temperatures, such as 77 K, the fluorescence intensity of pyrene-like adducts increases significantly, by a factor of 20 or more, compared to room temperature. nih.gov This enhancement is due to the suppression of quenching mechanisms that are active at ambient temperatures. nih.gov
This technique can distinguish between different types of adducts based on their distinct fluorescence excitation spectra. nih.gov For instance, it can resolve quasi-intercalated "site I" adducts from externally bound "site II" adducts. nih.govnih.gov This distinction is crucial as these different conformations may have different biological consequences. The method is sensitive enough to detect adduct levels as low as 10 pmol and can be used to analyze DNA from cells and tissues. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Adduct Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the detection and quantification of BPDE-DNA adducts. cellbiolabs.comcellbiolabs.com This assay relies on specific antibodies that recognize and bind to the BPDE-DNA adducts. cellbiolabs.com In a typical competitive ELISA, a known amount of BPDE-modified DNA is coated onto a microplate. The sample containing an unknown amount of adducts is mixed with a limited amount of anti-BPDE antibody and added to the plate. The adducts in the sample compete with the coated adducts for antibody binding. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. The signal is inversely proportional to the concentration of adducts in the original sample.
ELISA offers a rapid and high-throughput method for screening a large number of samples and has been successfully applied to measure PAH-DNA adducts in human tissues. cellbiolabs.comrti.org Modifications to the standard colorimetric ELISA, such as fluorescence-based detection, have improved its sensitivity, with detection limits reaching approximately one adduct per 10^8 nucleotides. rti.org Sandwich ELISA formats have also been developed, offering even greater sensitivity and specificity. nih.gov
Structural Characterization Techniques for Adduct-DNA Complexes (focus on mechanistic insights)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of this compound adducts within DNA duplexes at atomic resolution. These structural studies provide critical mechanistic insights into how this specific adduct perturbs DNA structure and function.
NMR studies, often combined with molecular mechanics, have revealed that the (+)-cis-anti-[BP]dG adduct can adopt distinct conformations depending on the DNA sequence context. nih.gov A key finding is the intercalation of the bulky benzo[a]pyrene ring into the DNA helix. nih.gov In a sequence with a deletion site opposite the adduct, the benzo[a]pyrene moiety intercalates into the helix, while the modified deoxyguanosine is displaced into the minor groove. nih.gov This is in contrast to the (+)-trans-anti-[BP]dG stereoisomer, where the modified deoxyguanosine is displaced into the major groove. nih.gov These conformational differences, arising from the distinct stereochemistry of the adducts, likely influence their recognition and processing by DNA repair enzymes. nih.gov
The structural insights from NMR show that the this compound adduct causes significant distortion of the DNA double helix. This includes the disruption of Watson-Crick base pairing at and near the lesion site. nih.gov The specific alignment and orientation of the pyrenyl ring within the DNA helix, as determined by NMR, are crucial for understanding the molecular basis of its mutagenicity and carcinogenicity. The detailed structural information provided by NMR is invaluable for comprehending how this DNA lesion is recognized by cellular machinery, including DNA polymerases and repair proteins. oup.com
Polyacrylamide Gel Electrophoresis (PAGE) for DNA Conformational Studies
Polyacrylamide gel electrophoresis (PAGE) serves as a crucial technique for investigating the conformational alterations in DNA induced by the covalent binding of bulky chemical adducts such as this compound. This method separates DNA fragments based on their size, shape, and charge, allowing for the detection of structural distortions that affect the electrophoretic mobility of the DNA.
Conversely, both the (+)-cis and (-)-cis adducts have been found to favor an intercalated conformation. nih.gov In this arrangement, the pyrenyl residue of the BPDE molecule inserts itself between the DNA base pairs, leading to a different type of structural perturbation than adducts that reside in the major or minor groove. This intercalation can be identified through complementary techniques like low-temperature fluorescence spectroscopy, which has provided evidence for significant π-π stacking interactions between the pyrenyl moiety and the DNA bases for the cis adducts. nih.gov
The extent of DNA bending and unwinding caused by the this compound adduct can be further quantified by ligating the adducted DNA fragments into multimers. The electrophoretic mobility of these multimers is then compared to that of unmodified DNA of the same length. A greater degree of bending or kinking will result in a more pronounced retardation of the DNA's migration through the polyacrylamide gel matrix. By analyzing the differential mobility of various BPDE-dG adducts, researchers can infer the specific conformational changes imposed by each isomer.
Molecular Docking and Computational Modeling
Molecular docking and computational modeling have become indispensable tools for elucidating the atomic-level details of the structural perturbations induced by the this compound adduct in DNA. These in silico approaches provide insights into the preferred conformations of the adduct within the DNA helix, the energetic landscape of these conformations, and the influence of the surrounding DNA sequence.
Computational studies have revealed that the this compound adduct can adopt several distinct conformations within the DNA double helix. A primary determinant of these conformations is the orientation of the bulky benzo[a]pyrene (B[a]P) moiety relative to the DNA grooves. The two principal conformations are:
Minor Groove Adduct: The B[a]P moiety is positioned in the minor groove of the DNA helix.
Major Groove Adduct: The B[a]P moiety resides in the major groove.
Molecular dynamics simulations have shown that for the this compound adduct, the pyrenyl ring tends to intercalate into the DNA base stack. This is in agreement with findings from spectroscopic methods. nih.gov This intercalation disrupts the normal Watson-Crick base pairing and helical structure.
Furthermore, computational models have explored the concept of "base-displaced" conformations, where the adducted guanine base is displaced from its normal position within the helix, and the B[a]P ring system occupies the resulting gap. The stability of these different conformations is influenced by the local DNA sequence context. For example, the presence of flanking purine (B94841) or pyrimidine (B1678525) bases can affect the energetic favorability of minor versus major groove alignment or the degree of base displacement.
These computational approaches have also been instrumental in understanding the mechanistic link between adduct conformation and mutagenic outcomes. It is hypothesized that different conformations of the this compound adduct may be processed differently by DNA polymerases during replication, leading to specific types of mutations. For instance, a conformation that significantly distorts the template strand may be more likely to cause a polymerase to stall or misincorporate a nucleotide.
Below is an interactive data table summarizing the key conformational characteristics of the this compound adduct as determined by computational modeling:
| Feature | Description | Supporting Evidence |
| Primary Conformation | Intercalation of the pyrenyl moiety between DNA base pairs. | Low-temperature fluorescence spectroscopy showing significant π-π stacking interactions. nih.gov |
| Alternative Conformations | Potential for minor or major groove alignment depending on local sequence context. | Molecular dynamics simulations exploring different energetic minima. |
| Structural Impact | Disruption of normal Watson-Crick base pairing and helical geometry. | Computational models demonstrating distortion of the DNA backbone and base pair parameters. |
| Influence of Sequence | The bases flanking the adduct site can influence the preferred conformation. | Molecular modeling studies in different DNA sequence contexts. |
In Vitro and in Vivo Model Systems for Studying + Cis Anti N2 Bpde Dg Adducts
Use of Site-Specifically Modified Oligodeoxynucleotides in Primer Extension Assays
The study of specific DNA lesions, such as (+)-cis-anti-N2-BPDE-dG, has been greatly advanced by the use of site-specifically modified oligodeoxynucleotides. This technique involves the chemical synthesis of short, single-stranded DNA fragments (oligodeoxynucleotides) where a single, specific base is replaced with the desired adduct. These modified oligomers serve as precise probes to investigate the structural and biological consequences of DNA damage. nih.gov
In primer extension assays, a site-specifically modified oligodeoxynucleotide is used as a template. A shorter, complementary DNA strand, known as a primer, is annealed to the template adjacent to the adduct site. DNA polymerase is then added to the system along with deoxynucleoside triphosphates (dNTPs). The polymerase extends the primer by adding nucleotides complementary to the template strand.
The presence of the bulky this compound adduct on the template strand often poses a significant block to the progression of DNA polymerases. By analyzing the length of the resulting DNA products via gel electrophoresis, researchers can determine the extent to which a polymerase is stalled by the adduct. Furthermore, by sequencing the extended products, it is possible to identify which nucleotide(s) the polymerase preferentially incorporates opposite the lesion, providing direct insight into the mutagenic potential of the adduct. These assays are fundamental for dissecting the mechanisms of translesion synthesis (TLS) and identifying the polymerases involved in bypassing specific types of DNA damage.
Reconstituted DNA Replication and Repair Systems with Purified Enzymes
Reconstituted systems using purified enzymes offer a controlled, in vitro environment to dissect the molecular mechanisms of DNA replication and repair of this compound adducts, free from the complexities of the cellular environment. These assays are crucial for determining the direct interaction between an adduct and specific proteins.
In the context of DNA repair, the nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky adducts like BPDE-dG. Studies using the purified prokaryotic UvrABC NER endonuclease system have been instrumental. Research has shown that the efficiency of adduct removal by the UvrABC system can be influenced by the adduct's conformation and the surrounding DNA structure. For instance, BPDE adducts formed on supercoiled plasmid DNA were incised 6- to 7-fold more efficiently by the UvrABC nuclease from Bacillus caldotenax than adducts on linear DNA. nih.gov This suggests that DNA secondary structure, which influences adduct conformation, plays a significant role in its recognition and excision by NER enzymes. nih.gov Specifically, spectroscopic analysis has revealed that intercalated cis-BPDE adducts form more readily in supercoiled DNA, which may contribute to their more efficient repair. nih.gov
For DNA replication, reconstituted systems often involve a site-specifically modified template, a primer, and one or more purified DNA polymerases. These studies have been critical in identifying the roles of specialized TLS polymerases. For example, by combining the nucleotide insertion activity of human DNA polymerase eta (Polη) with the extension activity of human DNA polymerase kappa (Polκ), researchers have achieved effective error-prone bypass of BPDE-dG adducts in vitro. nih.gov Such experiments demonstrate that bypassing a single lesion can be a multi-step process involving the coordinated action of different polymerases. nih.gov
Cell-Based Assays (e.g., Yeast Cells, Mammalian Cells)
Cell-based assays provide an in vivo context for understanding how DNA adducts are processed during replication. These assays typically involve introducing a plasmid or viral vector containing a site-specific this compound adduct into host cells, such as yeast (Saccharomyces cerevisiae) or cultured mammalian cells. After a period of replication within the cells, the vectors are recovered, and the DNA sequence at the site of the original lesion is analyzed to determine the outcome of TLS.
In yeast cells, studies have shown that the bypass of BPDE-dG adducts is a major source of mutagenesis and is heavily dependent on specialized TLS polymerases. The bypass of these lesions predominantly requires DNA polymerase zeta (Polζ). nih.govyeastgenome.org In the absence of Polζ (in rev3 mutant cells), the bypass of BPDE-dG adducts is severely diminished. nih.govyeastgenome.org DNA polymerase eta (Polη), encoded by the RAD30 gene, also plays a partial role, particularly in generating single-nucleotide deletions and insertions. yeastgenome.org The primary mutations observed from BPDE adducts in yeast are G→T and G→C transversions, resulting from the misincorporation of adenine (B156593) and guanine (B1146940), respectively, opposite the damaged guanine base. nih.gov
The table below summarizes typical findings from in vivo translesion synthesis assays in wild-type yeast cells for BPDE-N2-dG adducts.
| Adduct Stereoisomer | Correct Insertion (C) | G→T Transversion (A inserted) | G→C Transversion (G inserted) | Other |
| (+)-trans-anti-BPDE-N²-dG | 76% | 19% | 4% | 1% |
| (-)-trans-anti-BPDE-N²-dG | 89% | 7% | 3% | 1% |
| This table is based on data for the related trans- adducts to illustrate the typical results of such assays. The (+)-trans adduct is shown to be more mutagenic than the (-)-trans adduct in yeast. nih.gov |
The persistence of a DNA adduct within a cell's genome is a critical factor in its potential to cause mutations. Cell-based assays are used to measure the rate at which this compound adducts are removed by cellular repair mechanisms, primarily NER. In these experiments, cells are treated with benzo[a]pyrene (B130552) (BaP) or BPDE, and the level of specific adducts in their DNA is quantified at various time points post-treatment.
Studies in different human cell lines, such as TK6, A549, and HCT116, show that BPDE-induced DNA adducts are repaired, but the process is not immediate. nih.gov Typically, a significant fraction of adducts can persist for many hours. For example, in TK6 cells, approximately 30% of BPDE adducts were removed within 8 hours, and about 40% still remained after 24 hours. nih.gov This persistence provides a window of opportunity for the DNA replication machinery to encounter the lesion, potentially leading to mutations. The rate of repair can also be influenced by the location of the adduct within the genome. Adducts located on the transcribed strand of active genes are generally repaired faster via transcription-coupled NER (TC-NER) than those on the non-transcribed strand or in non-transcribed regions of the genome, which are repaired by the slower global genome NER (GG-NER). nih.gov
| Cell Line | Time Post-Treatment | Adducts Removed |
| TK6 | 8 hours | ~30% |
| TK6 | 24 hours | ~60% |
| Data shows the general repair kinetics of BPDE-induced adducts in a repair-proficient human cell line. nih.gov |
Mouse Skin Models for In Vivo Adduct Formation and Repair Dynamics
Mouse skin models are invaluable for studying the formation, persistence, and biological consequences of DNA adducts in a whole-organism context. In these models, a solution of a polycyclic aromatic hydrocarbon like benzo[a]pyrene is applied topically to the skin of mice. The compound is metabolized by enzymes in the skin cells to form reactive intermediates like BPDE, which then bind to DNA, forming adducts such as this compound.
Following treatment, DNA is isolated from the epidermis at different time points to track the levels of specific adducts. Studies have shown that total BP-DNA adduct levels typically peak around 24 hours after application and then decline as cellular repair mechanisms remove them. kcl.ac.uk High-performance liquid chromatography (HPLC) and fluorescence spectroscopy analyses have identified the major adducts formed, including (+)-trans-anti-BPDE-N2-dG as the major component and (+)-cis-anti-BPDE-N2-dG as a minor but more persistent component. kcl.ac.uk This differential repair is significant; the slower repair of (+)-cis adducts means they remain in the DNA for longer, potentially increasing their mutagenic impact. kcl.ac.uk After one week of treatment, about 90% of the major (+)-anti-BPDE-dG adducts are removed, but a minority of adducts, including the cis-isomer, show greater persistence. nih.gov
| Time After Treatment | Total BP-DNA Binding | Observation |
| 2-8 hours | Increasing | Higher proportion of "external" adduct conformations. |
| 24 hours | Maximum | Peak adduct levels. |
| 24-48 hours | Declining | Higher proportion of base-stacked adduct conformations, which are repaired less readily. kcl.ac.uk |
| >4 days | Slow Decline | Persistence of specific adducts, including (+)-cis-anti-BPDE-N2-dG. kcl.ac.uk |
Investigation of DNA Sequence Context Effects on Adduct Processing
The local DNA sequence surrounding an adduct can profoundly influence its biological processing, including its recognition by repair enzymes and its bypass by DNA polymerases. The conformation of the BPDE moiety in the DNA helix is affected by the neighboring base pairs, which in turn dictates its interaction with cellular machinery.
Studies using cell-based mutagenesis assays with site-specifically placed adducts have demonstrated this dramatically. For example, the same (+)-trans-anti-BPDE-N2-dG adduct can lead to different primary mutations simply by altering the adjacent DNA sequence. nih.gov While this specific finding relates to the trans isomer, the principle applies broadly to bulky adducts. The sequence context can affect whether a polymerase preferentially inserts an incorrect base (e.g., A) or another base opposite the lesion, thereby changing the mutational signature. nih.gov
The efficiency of repair by the NER system is also sensitive to sequence context. The UvrABC system has been shown to incise BPDE-induced lesions at different rates depending on the flanking nucleotides, which is attributed to differences in the structural distortions the adduct imposes on the DNA helix in various sequence environments. nih.gov Research indicates that intercalated cis-BPDE adducts form more readily in certain DNA structures, potentially influencing their recognition by repair proteins. nih.gov This highlights that the ultimate biological outcome of a this compound adduct is not determined solely by the adduct itself but by a complex interplay between the adduct and its immediate DNA environment. nih.gov
Future Research Directions and Unresolved Questions
Elucidating the Full Spectrum of Cellular Responses to (+)-cis-anti-N2-BPDE-dG
Future research must aim to unravel the complete spectrum of cellular responses to the presence of the this compound adduct. The binding of this bulky adduct to DNA is known to trigger a cascade of cellular events, but a comprehensive understanding is still lacking. Key unresolved questions include how this specific adduct modulates various DNA repair pathways, cell cycle checkpoints, and apoptotic signaling. scispace.com
For instance, while it is known that nucleotide excision repair (NER) is a primary mechanism for removing such bulky adducts, the efficiency and fidelity of this process for the (+)-cis-anti isomer compared to its stereoisomers require more detailed investigation. researchgate.net Research has shown that BPDE-N2-dG adducts with a trans configuration are excised more slowly than those with a cis configuration. researchgate.net Furthermore, the interplay between the adduct's conformation and the recruitment of specific repair proteins is an area ripe for exploration.
The role of the tumor suppressor protein p53 in response to BPDE-induced DNA damage has been a subject of study, with evidence suggesting that apoptotic signaling is dependent on p53 status. scispace.com However, the precise signaling pathways activated by the this compound adduct and how they differ from other BPDE-induced lesions need to be further elucidated. Understanding these cellular responses at a molecular level will provide critical insights into the mechanisms of carcinogenesis initiated by this adduct.
| Research Area | Key Unresolved Questions |
| DNA Repair | How does the stereochemistry of the this compound adduct influence the efficiency and fidelity of nucleotide excision repair (NER)? What is the interplay between adduct conformation and the recruitment of specific repair proteins? |
| Cell Cycle Control | What are the specific cell cycle checkpoints activated in response to this adduct? How does the cell distinguish between different types of BPDE-induced DNA damage to initiate the appropriate cell cycle arrest? |
| Apoptosis | What are the detailed p53-dependent and independent apoptotic pathways triggered by the this compound adduct? How do these pathways contribute to either cell survival with mutations or cell death? |
Further Characterization of Polymerase-Adduct Interactions and Bypass Mechanisms
A critical determinant of the mutagenic outcome of the this compound adduct is its interaction with DNA polymerases during replication. While it is known that this bulky lesion can block replicative DNA polymerases, the mechanisms of translesion synthesis (TLS) by specialized polymerases are not fully understood. oup.comnih.gov
Future studies should focus on high-resolution structural and kinetic analyses of various DNA polymerases encountering the this compound adduct. This includes identifying which specific TLS polymerases are involved in bypassing this adduct and determining the efficiency and fidelity of nucleotide incorporation opposite the lesion. Computational studies have suggested that the conformation of the adducted deoxyguanosine (anti vs. syn) plays a crucial role in how the polymerase processes the damage, with the syn conformation potentially allowing for easier nucleotide incorporation. nih.gov
Understanding these polymerase-adduct interactions at an atomic level will be instrumental in predicting the mutational signatures associated with this adduct. It will also be important to investigate how the DNA sequence context surrounding the adduct influences polymerase stalling and bypass, as this can significantly impact the resulting mutation frequency and spectrum. researchgate.net
Detailed Mechanistic Understanding of Adduct Persistence and Its Biological Implications
The persistence of the this compound adduct in the genome is a key factor in its carcinogenicity. Adducts that are not efficiently removed by DNA repair mechanisms can lead to mutations during subsequent rounds of DNA replication. nih.gov Therefore, a detailed understanding of the factors that govern adduct persistence is of paramount importance.
Future research should investigate the structural and conformational properties of the this compound adduct that contribute to its resistance to repair. researchgate.net The stereochemistry of the adduct is known to influence its repair, with cis adducts being better substrates for the NER mechanism than trans adducts. researchgate.net The local DNA sequence and chromatin environment may also play a significant role in modulating the accessibility of the adduct to repair enzymes. nih.gov
Long-term studies are needed to follow the fate of these persistent adducts in cellular models and in vivo systems. This will help to establish a clearer link between adduct persistence, the accumulation of specific mutations in critical genes, and the subsequent development of cancer.
| Factor Influencing Persistence | Research Focus |
| Adduct Stereochemistry | Further investigation into why cis adducts are more readily repaired by the NER machinery compared to trans adducts. |
| DNA Sequence Context | Elucidating how the surrounding nucleotide sequence affects the conformation of the adduct and its recognition by repair proteins. |
| Chromatin Structure | Determining the impact of chromatin accessibility, histone modifications, and DNA methylation on the persistence of the adduct in different genomic regions. nih.gov |
Development of Novel Research Tools for Adduct Detection and Analysis
Advancements in our understanding of the this compound adduct are intrinsically linked to the development of more sensitive and specific methods for its detection and analysis. While current methods such as mass spectrometry have been invaluable, there is a continuing need for novel tools that can provide greater spatial and temporal resolution.
Future efforts should focus on the development of techniques that allow for the detection of this adduct at the single-cell and single-molecule level. This could include the use of advanced imaging techniques with fluorescently labeled probes that specifically recognize the adduct. nih.gov The synthesis of DNA probes containing a single, site-specific BPDE adduct has been a significant step in this direction. nih.gov
Furthermore, the development of high-throughput methods for mapping the distribution of the this compound adduct across the entire genome would be a major breakthrough. nih.gov Such "adductomics" approaches would provide unprecedented insights into the sequence and chromatin contexts that are most susceptible to damage, and how this relates to mutational hotspots in cancer.
Integrative Approaches Combining Structural Biology, Biochemistry, and Cellular Models
A truly comprehensive understanding of the biological consequences of the this compound adduct will only be achieved through integrative approaches that combine insights from multiple disciplines. Future research should aim to bridge the gap between atomic-level structural information and the cellular and organismal outcomes of adduct formation.
This will involve combining high-resolution structural techniques, such as NMR spectroscopy and X-ray crystallography, with biochemical assays of DNA repair and replication, and functional studies in cellular and animal models. pnas.org For example, structural data on how the adduct distorts the DNA helix can be used to inform biochemical experiments on polymerase fidelity and repair enzyme recognition. Computational modeling can serve as a powerful tool to integrate these different levels of information and to generate testable hypotheses. oup.comresearchgate.net
By adopting such integrative approaches, researchers can build a more complete picture of how the this compound adduct initiates the complex process of carcinogenesis, from the initial chemical reaction with DNA to the eventual development of a tumor.
Q & A
Q. Which databases are most reliable for retrieving structural and toxicological data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
